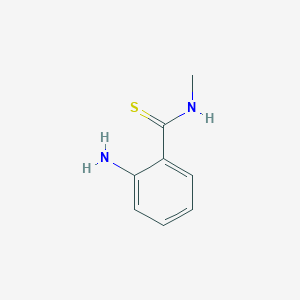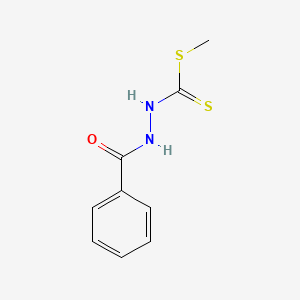
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of hydrazinecarbodithioate and is often used as an intermediate in the synthesis of other complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate can be synthesized through a multi-step reaction involving hydrazine, carbon disulfide, and methyl iodide. The process typically involves the following steps:
Reaction with Hydrazine: Hydrazine reacts with carbon disulfide to form hydrazinecarbodithioate.
Methylation: The hydrazinecarbodithioate is then methylated using methyl iodide to produce methyl hydrazinecarbodithioate.
Acylation: Finally, the methyl hydrazinecarbodithioate is acylated with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
化学反応の分析
Types of Reactions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbodithioates.
科学的研究の応用
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of thiosemicarbazides and other sulfur-containing compounds.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of methyl 2-(phenylcarbonyl)hydrazinecarbodithioate involves its interaction with cellular targets, leading to cytostatic and antiviral effects. It acts by inhibiting the proliferation of cancer cells and viruses through the disruption of cellular processes and pathways. The compound’s ability to form metal complexes also contributes to its biological activity .
類似化合物との比較
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is unique due to its specific structure and reactivity. Similar compounds include:
Methyl hydrazinecarbodithioate: Lacks the phenylcarbonyl group, resulting in different reactivity and applications.
Thiosemicarbazides: Have similar sulfur-containing structures but differ in their functional groups and biological activities
特性
分子式 |
C9H10N2OS2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC名 |
methyl N-benzamidocarbamodithioate |
InChI |
InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |
InChIキー |
MCFFZSLPGDSKAI-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)NNC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


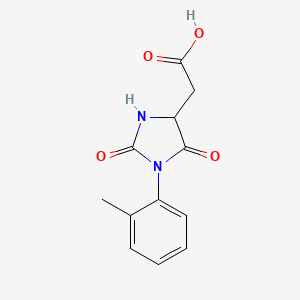
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)


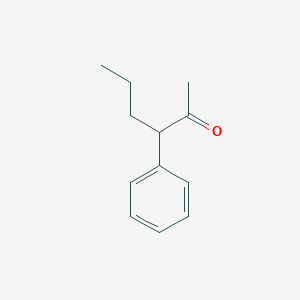
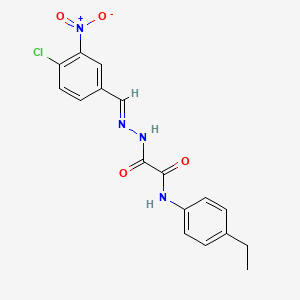
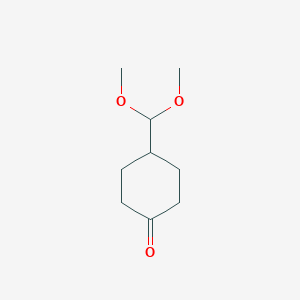
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)
